N-1,3-benzodioxol-5-yl-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a sulfonamide group, which is a common pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative, which undergoes sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of sulfonyl chlorides and amines under controlled temperatures and pH to ensure the formation of the desired sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like cyclooxygenase (COX).
Medicine: Explored for its potential anti-inflammatory and anticancer properties due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition can lead to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)methyl-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-benzodioxol-5-yl)methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-3-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of benzodioxole and sulfonamide moieties, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .
Properties
Molecular Formula |
C15H15NO6S |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15NO6S/c1-19-12-6-4-11(8-14(12)20-2)23(17,18)16-10-3-5-13-15(7-10)22-9-21-13/h3-8,16H,9H2,1-2H3 |
InChI Key |
YKLUPRIGJNZJII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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